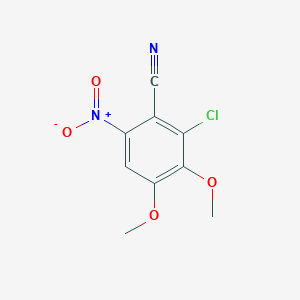

2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile

描述

2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile is a substituted benzonitrile derivative featuring a chloro group at position 2, methoxy groups at positions 3 and 4, and a nitro group at position 4. This aromatic system is influenced by electron-withdrawing (nitro, nitrile) and electron-donating (methoxy) substituents, creating a unique electronic profile. Such compounds are often explored in agrochemical or pharmaceutical research due to their structural complexity and tunable properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile typically involves the nitration of 2-Chloro-3,4-dimethoxybenzonitrile. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of 2-Chloro-3,4-dimethoxy-

生物活性

2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile (CDMB) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C9H7ClN2O4

- Molar Mass : 242.62 g/mol

- Density : 1.44 g/cm³ (predicted)

- Boiling Point : 421.2 °C (predicted)

These properties suggest that CDMB is a stable compound suitable for various biological assays.

The biological activity of CDMB is primarily attributed to its interaction with specific cellular targets, influencing various biochemical pathways:

- Enzyme Inhibition : CDMB has been shown to inhibit certain enzymes involved in cellular signaling and metabolic processes. For instance, it may interact with kinases or phosphatases, altering their activity and leading to downstream effects on cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that CDMB exhibits antimicrobial properties against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or function.

Antimicrobial Effects

Research indicates that CDMB demonstrates significant antimicrobial activity. A study evaluated its efficacy against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results suggest that CDMB could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of CDMB. The compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF-7 (breast cancer) | 20 | |

| Normal Human Fibroblasts | >100 |

The selectivity index indicates that CDMB could be a promising candidate for targeted cancer therapies.

Study on Anticancer Activity

In a recent study, CDMB was evaluated for its anticancer potential in vivo using xenograft models of human tumors. The results showed a significant reduction in tumor size compared to control groups, suggesting that CDMB may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanistic Insights

Further mechanistic studies revealed that CDMB activates apoptotic pathways via the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This dual action enhances its efficacy as an anticancer agent.

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile, and how can reaction efficiency be monitored?

- Methodological Answer :

- Synthesis : Use a stepwise approach: (1) Nitration of 2-chloro-3,4-dimethoxybenzonitrile under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. (2) Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and HPLC with UV detection (λ = 254 nm).

- Purification : Recrystallize from a methanol:water (7:3) mixture to remove unreacted starting materials. Confirm purity via melting point analysis and ¹H NMR (δ 3.8–4.1 ppm for methoxy groups, δ 8.2–8.5 ppm for aromatic protons adjacent to nitro) .

Q. How can the solubility of this compound be characterized for use in polar vs. nonpolar reaction systems?

- Methodological Answer :

- Perform solubility tests in graded solvents (e.g., DMSO, THF, chloroform, hexane) using UV-Vis spectroscopy to quantify solubility limits. For example:

| Solvent | Solubility (mg/mL) | λmax (nm) |

|---|---|---|

| DMSO | 25.3 ± 0.5 | 270 |

| THF | 12.1 ± 0.3 | 268 |

- Use Hansen solubility parameters (δD, δP, δH) to predict compatibility with reaction matrices .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

- Methodological Answer :

- Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₉H₆ClN₂O₅; calc. [M+H]⁺ = 273.0012).

- Compare experimental IR peaks (e.g., nitrile C≡N stretch ~2230 cm⁻¹, nitro NO₂ asymmetric stretch ~1530 cm⁻¹) with computational spectra (DFT/B3LYP/6-31G*) to identify anomalies .

- Reference databases like NIST Chemistry WebBook for nitrobenzonitrile analogs to resolve discrepancies .

Q. What strategies are effective for analyzing the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer :

- Oxidative Stability : Expose to H₂O₂ (3% v/v) in acetic acid at 40°C for 24 hours. Monitor degradation via LC-MS; look for hydroxylation or demethoxylation products.

- Photolytic Stability : Use a xenon arc lamp (300–800 nm) to simulate sunlight. Track degradation kinetics with UV-Vis (loss of nitro group absorbance at ~400 nm) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electron-deficient aromatic positions. The nitro group at C6 and chloro at C2 are likely NAS sites.

- Validate predictions experimentally by reacting with NaN₃ in DMF (60°C, 12h) to form azide derivatives, characterized by FTIR (azide stretch ~2100 cm⁻¹) .

Q. Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or spectroscopic data across literature sources?

- Methodological Answer :

- Compile a comparative table from peer-reviewed sources (e.g., Ashford’s Dictionary of Industrial Chemicals, Pesticide Chemicals Glossary):

| Property | Source A (mp) | Source B (mp) | Proposed Cause |

|---|---|---|---|

| Melting Point | 145–147°C | 152–154°C | Polymorphism or impurities |

- Re-crystallize the compound from different solvents (e.g., ethanol vs. acetone) and analyze via DSC to identify polymorphic forms .

Application-Oriented Questions

Q. What role does the nitro group play in the compound’s potential as a precursor for agrochemicals?

- Methodological Answer :

相似化合物的比较

Structural and Functional Group Analysis

Key analogs from the evidence and literature include:

Key Observations:

Substituent Positioning and Electronic Effects The nitro group in the benzonitrile derivative (position 6) is para to the nitrile, enhancing electron withdrawal and aromatic ring deactivation. In contrast, 2-chloro-3:5-dinitrobenzamide () has nitro groups at positions 3 and 5, creating a meta-directing effect. Methoxy groups in the target compound act as ortho/para-directing donors, competing with electron-withdrawing groups (EWGs) to modulate reactivity . The chloro group in all compounds enhances electrophilic substitution resistance but differs in position-dependent steric and electronic impacts.

Functional Group Reactivity Nitrile vs. Amide/Acyl Chloride: The nitrile group in the target compound is less reactive toward nucleophiles compared to the amide or acyl chloride derivatives in . For instance, 2-chloro-3:5-dinitrobenzoyl chloride forms esters and amides readily, while the benzonitrile’s nitrile group may require harsher conditions for hydrolysis or substitution .

Physical Properties

- The absence of melting point data for the target compound contrasts with 2-chloro-3:5-dinitrobenzamide (m.p. 284°C), likely due to the latter’s strong intermolecular hydrogen bonding. The benzonitrile’s methoxy groups may lower melting points compared to nitro-dominated analogs, but experimental validation is needed.

属性

IUPAC Name |

2-chloro-3,4-dimethoxy-6-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O4/c1-15-7-3-6(12(13)14)5(4-11)8(10)9(7)16-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWQAROVFUHBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C#N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384259 | |

| Record name | 2-chloro-3,4-dimethoxy-6-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-28-4 | |

| Record name | 2-chloro-3,4-dimethoxy-6-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。